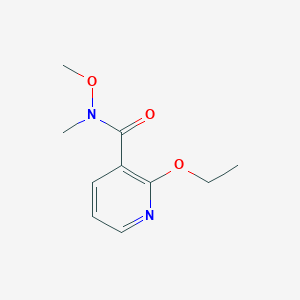![molecular formula C19H27N3O2 B2869858 N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide CAS No. 1252336-99-4](/img/structure/B2869858.png)
N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide, commonly known as CCPA, is a chemical compound that has garnered significant attention in the field of scientific research. CCPA is a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The A1 adenosine receptor is known to play a crucial role in regulating various physiological and pathological processes, including neuroprotection, inflammation, and cardiovascular function.
Mechanism of Action
CCPA acts as a selective agonist of the A1 adenosine receptor. Upon binding to the A1 adenosine receptor, CCPA induces conformational changes that activate downstream signaling pathways. The activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of protein kinase A and the activation of potassium channels, resulting in hyperpolarization of the cell membrane. The activation of the A1 adenosine receptor also leads to the inhibition of calcium channels, resulting in a decrease in intracellular calcium levels. These signaling events ultimately lead to the regulation of various physiological processes, including neurotransmitter release, vascular tone, and cardiac function.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and cardiovascular effects. In the central nervous system, CCPA has been shown to protect against ischemic injury, reduce seizure activity, and improve cognitive function. In peripheral tissues, CCPA has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. CCPA has also been shown to regulate vascular tone and cardiac function, leading to potential therapeutic applications in cardiovascular diseases.
Advantages and Limitations for Lab Experiments
CCPA has several advantages as a research tool, including its high selectivity for the A1 adenosine receptor, its ability to activate downstream signaling pathways, and its well-characterized mechanism of action. However, CCPA also has some limitations, including its potential off-target effects on other adenosine receptor subtypes, its relatively short half-life, and its potential toxicity at high concentrations.
Future Directions
For research on CCPA include further elucidation of the downstream signaling pathways activated by the A1 adenosine receptor, the development of more selective A1 adenosine receptor agonists, and the investigation of the potential therapeutic applications of targeting the A1 adenosine receptor in various diseases.
Synthesis Methods
CCPA is synthesized by reacting 1-cyanocyclohexylamine with N-methylacetamide, followed by the addition of 2-hydroxypropylphenylamine. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of CCPA is typically high, and the purity can be further improved by recrystallization.
Scientific Research Applications
CCPA has been extensively used as a research tool to study the function of the A1 adenosine receptor. CCPA has been shown to activate the A1 adenosine receptor selectively, leading to downstream signaling events that regulate various physiological processes. CCPA has been used in in vitro and in vivo experiments to study the role of the A1 adenosine receptor in neuroprotection, inflammation, and cardiovascular function. CCPA has also been used to investigate the potential therapeutic applications of targeting the A1 adenosine receptor in various diseases, including ischemic injury, epilepsy, and neurodegenerative disorders.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[N-(2-hydroxypropyl)anilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-16(23)13-22(17-9-5-3-6-10-17)14-18(24)21(2)19(15-20)11-7-4-8-12-19/h3,5-6,9-10,16,23H,4,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNUPSJEWWYOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)N(C)C1(CCCCC1)C#N)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)




![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)

![3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)



![2-[(5-Butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2869795.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2869796.png)